molecular formula C14H18O3 B2431921 2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid CAS No. 1082379-12-1

2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid

Cat. No.: B2431921
CAS No.: 1082379-12-1
M. Wt: 234.295
InChI Key: HCZFXJXOGGVDNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid is an organic compound with the molecular formula C14H18O3. This compound is characterized by the presence of a cyclopentyl group and a methoxyphenyl group attached to an acetic acid moiety. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Scientific Research Applications

2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.

    Industry: It is used in the production of pharmaceuticals and fine chemicals due to its versatile reactivity and structural properties.

Preparation Methods

The synthesis of 2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules .

In an industrial setting, the production of this compound may involve the use of organoboron reagents and palladium catalysts under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and metabolic processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

2-Cyclopentyl-2-(4-methoxyphenyl)acetic acid can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the cyclopentyl and methoxyphenyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-cyclopentyl-2-(4-methoxyphenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18O3/c1-17-12-8-6-11(7-9-12)13(14(15)16)10-4-2-3-5-10/h6-10,13H,2-5H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCZFXJXOGGVDNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2CCCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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